Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate

Catalog No.
S13472378
CAS No.
317815-94-4
M.F
C7H7ClO4S2
M. Wt
254.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carb...

CAS Number

317815-94-4

Product Name

Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate

IUPAC Name

methyl 4-chlorosulfonyl-5-methylthiophene-3-carboxylate

Molecular Formula

C7H7ClO4S2

Molecular Weight

254.7 g/mol

InChI

InChI=1S/C7H7ClO4S2/c1-4-6(14(8,10)11)5(3-13-4)7(9)12-2/h3H,1-2H3

InChI Key

AGPNYTYVWKNJRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)Cl

Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H7ClO4SC_7H_7ClO_4S and a molecular weight of approximately 254.715 g/mol. It is classified under the category of thiophene derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a chlorosulfonyl group, which enhances its reactivity, making it useful in various chemical transformations. Its structure consists of a methyl group, a carboxylate group, and a thiophene ring, contributing to its unique chemical properties and potential biological activities .

Due to the presence of reactive functional groups:

  • Nucleophilic Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution with various nucleophiles, leading to the formation of sulfonamide derivatives.
  • Ester Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Electrophilic Aromatic Substitution: The thiophene ring can engage in electrophilic aromatic substitution reactions, allowing for further functionalization at various positions on the ring.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate can be achieved through several methods:

  • Sulfonation of Thiophene Derivatives: Starting from 5-methylthiophene-3-carboxylic acid, chlorosulfonation can be performed using chlorosulfonic acid to introduce the chlorosulfonyl group.
  • Esterification: The resulting sulfonic acid can be converted into an ester by reacting with methanol in the presence of an acid catalyst.
  • Direct Functionalization: Alternatively, direct functionalization methods may be employed to introduce the chlorosulfonyl group onto pre-existing thiophene derivatives.

These methods showcase the compound's synthetic accessibility for research and industrial applications.

Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its reactivity.
  • Material Science: Investigated for its properties in creating new materials or polymers.

The compound's unique structure allows it to serve as a versatile intermediate in organic synthesis.

Interaction studies involving methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate focus on its reactivity with biological molecules and other chemicals. Research into its interactions could reveal:

  • Binding Affinities: Understanding how it interacts with enzymes or receptors could provide insights into its potential therapeutic uses.
  • Metabolic Pathways: Investigating how this compound is metabolized in biological systems may indicate its safety and efficacy as a pharmaceutical agent.

Such studies are crucial for assessing the compound's viability for drug development.

Several compounds share structural similarities with methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, including:

Compound NameMolecular FormulaUnique Features
Methyl 4-(isocyanatosulfonyl)-5-methylthiophene-3-carboxylateC8H7NO5S2C_8H_7NO_5S_2Contains an isocyanate group instead of chlorosulfonyl
Methyl 5-methylthiophene-3-carboxylateC8H8O2SC_8H_8O_2SLacks chlorosulfonyl functionality
Methyl 4-(sulfamoyl)-5-methylthiophene-3-carboxylateC8H10N2O4SC_8H_{10}N_2O_4SContains a sulfamoyl group

The uniqueness of methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate lies in its specific chlorosulfonyl moiety, which enhances its reactivity compared to similar compounds. This feature may allow for more diverse synthetic pathways and potential applications in medicinal chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Exact Mass

253.9474287 g/mol

Monoisotopic Mass

253.9474287 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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